molecular formula C10H16O B13571907 Spiro[3.5]nonane-6-carbaldehyde

Spiro[3.5]nonane-6-carbaldehyde

Cat. No.: B13571907
M. Wt: 152.23 g/mol
InChI Key: SQDOOEMEINGXSG-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-6-carbaldehyde is a bicyclic compound featuring a spiro junction connecting a three-membered and a five-membered ring. The aldehyde functional group at position 6 makes it a versatile electrophile for synthetic applications, particularly in drug discovery and organic synthesis. According to available data, its molecular formula is reported as C₁₀H₆FNO (molecular weight: 175.16 g/mol), with a CAS number of EN300-6432071 . Notably, the inclusion of fluorine in the formula suggests a fluorinated derivative, though standard carbaldehyde derivatives typically lack fluorine. This discrepancy may indicate a substituted variant or a catalog entry error. The compound is commercially available (e.g., Enamine Ltd.) as a building block, priced on application .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[3.5]nonane-8-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-9-3-1-4-10(7-9)5-2-6-10/h8-9H,1-7H2

InChI Key

SQDOOEMEINGXSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)CCC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.5]nonane-6-carbaldehyde typically involves the formation of the spirocyclic core followed by the introduction of the aldehyde group. One common method is the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions. The reaction often employs catalysts like Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.5]nonane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where nucleophiles can attack the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed:

    Oxidation: Spiro[3.5]nonane-6-carboxylic acid.

    Reduction: Spiro[3.5]nonane-6-methanol.

    Substitution: Various spirocyclic derivatives depending on the nucleophile used.

Scientific Research Applications

Spiro[3.5]nonane-6-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: this compound derivatives have shown promise in drug discovery, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of Spiro[3.5]nonane-6-carbaldehyde is primarily influenced by its aldehyde functional group and spirocyclic structure. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation, which are crucial in forming new chemical bonds. The spirocyclic structure provides a rigid framework that can interact with molecular targets, such as enzymes or receptors, through specific binding interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Spiro Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Spiro[3.5]nonane-6-carbaldehyde and analogous spiro compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Characteristics Reference
This compound C₁₀H₆FNO 175.16 Aldehyde Fluorinated, electrophilic aldehyde
Spiro[4.4]nonane C₉H₁₆ 124.23 None Hydrocarbon, no functional groups
6-(Iodomethyl)-5-oxaspiro[3.5]nonane C₉H₁₅IO 266.02 Iodomethyl, Ether Heavy iodine atom, ether oxygen
7-Azaspiro[3.5]nonane HCl C₈H₁₆NCl 161.67 Amine Basic nitrogen, salt formation
Spiro[3.5]nonane-6-carboxylic acid C₁₀H₁₆O₂ 168.23 Carboxylic Acid Acidic, forms esters/salts
Key Observations:

Spiro Architecture: Spiro[3.5]nonane derivatives share a common bicyclic framework but differ in ring substituents and heteroatoms. For example, 6-(iodomethyl)-5-oxaspiro[3.5]nonane incorporates an oxygen atom in one ring, while 7-azaspiro[3.5]nonane HCl includes nitrogen . Spiro[4.4]nonane (C₉H₁₆) has a distinct 4+4 spiro system, leading to different ring strain and stability compared to the 3+5 system .

Functional Group Reactivity: The aldehyde group in this compound enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., imine formation), making it valuable in medicinal chemistry . In contrast, Spiro[3.5]nonane-6-carboxylic acid’s carboxyl group allows for salt formation and esterification, while 7-azaspiro[3.5]nonane HCl’s amine group participates in acid-base reactions .

Fluorination in this compound may improve metabolic stability, though direct evidence is lacking .

Fragmentation and Stability

Spiro compounds often exhibit unique fragmentation patterns in mass spectrometry. For example, spiro 1,3-benzoxazine dimers fragment at the spiro junction, losing groups like ArN₂CO . While direct data for this compound is unavailable, analogous spiro compounds (e.g., chlorinated derivatives) show peaks corresponding to losses of ClC₆H₄N₂CO and ClC₆H₄N₂CO₂ . The aldehyde group may further destabilize the molecular ion, leading to rapid fragmentation.

Biological Activity

Spiro[3.5]nonane-6-carbaldehyde is a unique organic compound characterized by its spirocyclic structure, which includes a nonane backbone and an aldehyde functional group at the 6-position. This compound is part of the spiro family, known for their distinctive molecular architecture where two or more rings share a common atom. The biological activity of this compound is of particular interest in medicinal chemistry due to its potential to interact with various biological targets, potentially modulating enzyme activities and influencing biochemical pathways.

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.2 g/mol
  • CAS Number : 2742661-30-7
  • Purity : Typically above 95%

Synthesis

The synthesis of this compound generally involves multi-step processes, including cyclization reactions. Common methods include:

  • Dialkylation of activated carbon centers using dihalides or dilithio reagents.
  • Industrial production may utilize large-scale cyclization under controlled conditions to optimize yield and purity.

Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in drug discovery contexts. Notable findings include:

  • Enzyme Interaction :
    • The aldehyde group can participate in nucleophilic addition reactions, influencing interactions with enzymes and receptors.
    • Studies have shown binding affinities with various biological targets, suggesting potential therapeutic applications.
  • Pharmacological Properties :
    • Compounds with similar structural frameworks have demonstrated anti-inflammatory and anticancer activities, highlighting the importance of structural diversity in biological efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure TypeNotable FeaturesBiological Activity
This compoundSpirocyclicAldehyde functional group enhances reactivityPotential enzyme modulator
Spiro[4.4]decaneSpirocyclicLarger ring system; different reactivityLimited biological studies
2,6-Diaza-spiro[3.5]nonaneNitrogen-containingIncorporates nitrogen; potential biological activityInvestigated for various targets
Spiro[2.4]heptaneSmaller spirocyclicDifferent ring size; varied chemical behaviorLess explored

Case Studies

Recent studies have focused on the synthesis and evaluation of spirocyclic compounds for their therapeutic potential:

  • Study on Binding Affinities :
    • A study evaluated the interaction of this compound with GABAAR ligands, demonstrating increased resistance to metabolic degradation and low cell toxicity, making it a promising candidate for neurological applications .
  • Anti-inflammatory Activities :
    • Research into derivatives of spirocyclic compounds has shown promising anti-inflammatory effects in vitro, indicating their potential for treating inflammatory diseases.

The mechanism by which this compound exerts its effects is largely dependent on its specific application:

  • In catalytic processes, the rigid framework provided by the spirocyclic structure enhances selectivity and efficiency.
  • In biological contexts, interactions with enzymes are facilitated through the aldehyde group, allowing for modulation of biochemical pathways.

Q & A

Q. What are the established synthetic routes for Spiro[3.5]nonane-6-carbaldehyde, and how do reaction conditions influence yield?

this compound can be synthesized via copper-catalyzed borylative cyclization of aliphatic alkynes, which enables efficient construction of the spirocyclic framework. Key variables include catalyst loading (e.g., 5–10 mol% CuI), temperature (80–100°C), and solvent polarity (e.g., THF or DMF). Optimizing these parameters can improve yields from ~50% to >90% by minimizing side reactions such as over-borylation or ring-opening . Alternative methods involve cyclization of precursor molecules (e.g., aldehydes with strained cyclopropane derivatives), though these may require stringent anhydrous conditions .

Q. How is the spirocyclic framework of this compound structurally characterized?

The spirocyclic structure is confirmed using:

  • NMR Spectroscopy : Distinct splitting patterns in 1H^1H-NMR (e.g., δ 9.6–10.0 ppm for the aldehyde proton) and 13C^{13}C-NMR (e.g., δ 195–200 ppm for the carbonyl carbon) reveal electronic interactions within the spiro system .
  • X-ray Crystallography : Resolves bond angles (e.g., 90–95° between the aldehyde group and adjacent carbons) and confirms the non-planar spiro junction .
  • IR Spectroscopy : A strong absorption band at ~1700 cm1^{-1} confirms the aldehyde functional group .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound’s strained spirocyclic structure enhances binding affinity to biological targets. Applications include:

  • Enzyme Inhibition : The aldehyde group acts as an electrophilic warhead in covalent inhibitors (e.g., targeting proteases or kinases) .
  • Scaffold for Drug Design : Its rigidity enables precise spatial orientation of pharmacophores, improving selectivity in lead optimization .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound, and how can they be mitigated?

Key challenges include:

  • Regioselectivity : Competing pathways during cyclization may form undesired regioisomers. Using bulky ligands (e.g., Xantphos) with copper catalysts suppresses off-pathway reactions .
  • Aldehyde Stability : The aldehyde group is prone to oxidation. Inert atmospheres (N2_2/Ar) and low-temperature storage (−20°C) preserve functionality .
  • Purification : Silica gel chromatography often degrades the spirocyclic core. Reverse-phase HPLC with acetonitrile/water gradients is recommended .

Q. How do structural modifications (e.g., heteroatom substitution) impact the compound’s reactivity and biological activity?

Comparative studies of analogs reveal:

  • Oxygen vs. Nitrogen Substitution : Replacing the oxygen atom in the spiro framework with nitrogen (e.g., azaspiro derivatives) increases basicity, altering solubility and target engagement .
  • Aldehyde Position : Moving the aldehyde from C6 to C7 reduces electrophilicity, diminishing covalent binding but improving metabolic stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) on the spiro ring enhance aldehyde reactivity, as shown in kinetic studies .

Q. How can computational modeling guide the design of this compound derivatives?

  • DFT Calculations : Predict thermodynamic stability of spirocyclic conformers and identify reactive hotspots (e.g., aldehyde’s electrophilic carbon) .
  • Molecular Dynamics (MD) : Simulate binding interactions with protein targets (e.g., SARS-CoV-2 main protease) to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ~2.5), reducing attrition in preclinical studies .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in IC50_{50} values (e.g., 10 nM vs. 500 nM for kinase inhibition) may arise from:

  • Assay Conditions : Variations in ATP concentration or buffer pH alter enzymatic activity. Standardizing protocols (e.g., 1 mM ATP, pH 7.4) is critical .
  • Compound Purity : Residual solvents (e.g., DMSO) in stock solutions can artifactually suppress activity. LC-MS purity verification (>95%) is essential .

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